
alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol is a complex organic compound that features a quinoline core structure substituted with a phenyl piperazine moiety. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with 4-phenylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The phenyl piperazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted phenyl piperazine derivatives.
科学的研究の応用
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets. The phenyl piperazine moiety is known to interact with various receptors, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects. Additionally, the quinoline core can intercalate with DNA, affecting cellular processes and exhibiting anticancer properties.
類似化合物との比較
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol can be compared with other similar compounds, such as:
N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)propanamides: These compounds also feature a phenyl piperazine moiety and exhibit similar biological activities.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These derivatives have shown strong antibacterial and anticancer activities.
4-[(4-Phenyl-1-Piperazinyl)Methyl]Quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
特性
CAS番号 |
126921-32-2 |
|---|---|
分子式 |
C21H23N3O |
分子量 |
333.4 g/mol |
IUPAC名 |
2-(4-phenylpiperazin-1-yl)-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C21H23N3O/c25-21(20-11-10-17-6-4-5-9-19(17)22-20)16-23-12-14-24(15-13-23)18-7-2-1-3-8-18/h1-11,21,25H,12-16H2 |
InChIキー |
BSZPDHKQIPAISQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(C2=NC3=CC=CC=C3C=C2)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


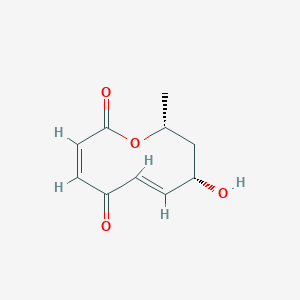
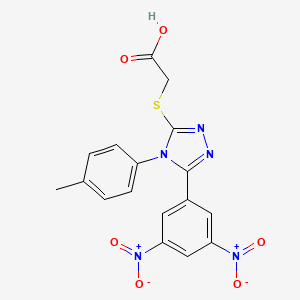


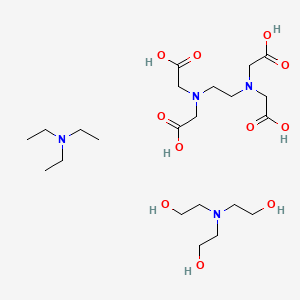
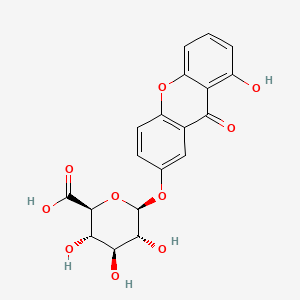
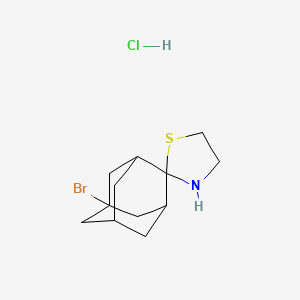
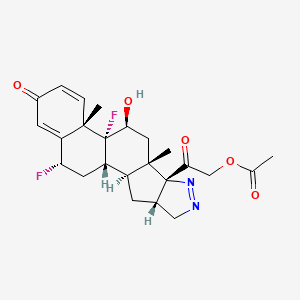

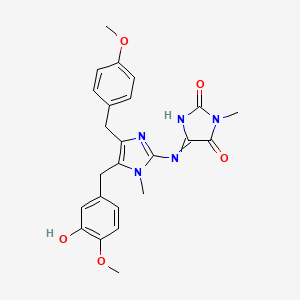
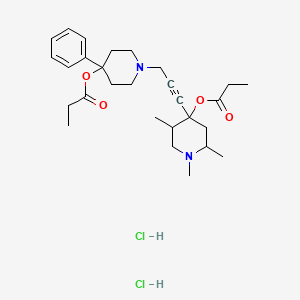

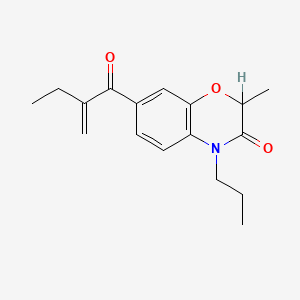
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
